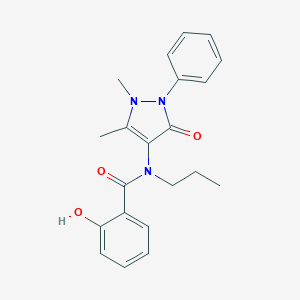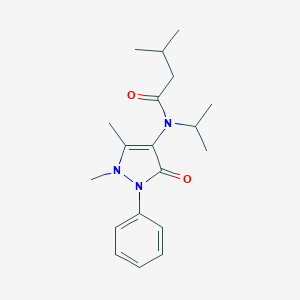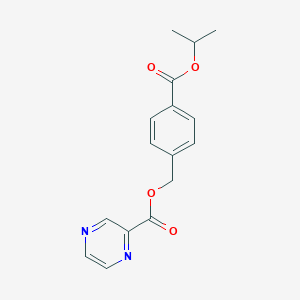
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as BRL-52537, is a selective antagonist of the dopamine D4 receptor. It is a piperidine derivative that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the dopamine D4 receptor, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine modulates the activity of the dopamine pathway and produces its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of the dopamine pathway, which may lead to fewer side effects compared to non-selective dopamine receptor antagonists. However, one limitation of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the potential use of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in the treatment of drug addiction. Further studies are needed to investigate the efficacy of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in reducing drug-seeking behavior in humans. Another area of interest is the potential neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in Parkinson's disease. Further studies are needed to investigate the mechanisms underlying the neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine and to determine its potential as a therapeutic agent for Parkinson's disease. Finally, the development of more soluble forms of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine may improve its usefulness in experimental settings.
Métodos De Síntesis
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperidine with pyrrolidine in the presence of a base. The reaction yields 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
Nombre del producto |
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Fórmula molecular |
C17H25BrN2O |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25BrN2O/c1-21-17-5-4-15(18)12-14(17)13-19-10-6-16(7-11-19)20-8-2-3-9-20/h4-5,12,16H,2-3,6-11,13H2,1H3 |
Clave InChI |
VAEZWPCDCVNLLC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)


![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

